2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
Description
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound that features both imidazolidine and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
2-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(20-9-7-17-15(20)22)16-6-8-19-11-13(10-18-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,21)(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGJWWVZDUQUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Imidazolidinone Core
The imidazolidinone ring is typically synthesized via cyclization of urea derivatives or carbamates. For example, ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate was prepared by refluxing imidazole-propylamine with bromobenzaldehyde in DMF, followed by recrystallization. Adapting this method, the target compound’s imidazolidinone core can be formed using:
Reaction Conditions
- Reactants : Ethyl chloroformate and 1,2-diaminoethane derivatives.
- Catalyst : Sodium hydroxide (0.01–5% by mass).
- Temperature : 130–220°C under nitrogen atmosphere.
Mechanism :
- Acylation : Ethyl chloroformate reacts with 1,2-diaminoethane to form a carbamate intermediate.
- Cyclization : Intramolecular nucleophilic attack by the amine on the carbonyl group, facilitated by dehydration at reduced pressure (<6000 Pa).
Optimized Synthetic Protocols
One-Pot Synthesis via Sequential Acylation and Cyclization
A streamlined approach combines acylation and cyclization in a single reactor:
Steps :
- Reactants :
Catalytic Enhancements
Catalyst Screening :
| Catalyst | Yield (%) | Bisamide Byproduct (%) |
|---|---|---|
| Sodium hydroxide | 70 | 0.32 |
| Potassium hydroxide | 65 | 0.41 |
| Sodium bicarbonate | 55 | 1.20 |
Analytical Characterization and Validation
Structural Confirmation via NMR and X-ray Diffraction
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 250 mm).
- Mobile phase: Acetonitrile/water (70:30).
- Retention time : 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods
The synthesis of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step reactions. A common approach includes the condensation of 4-phenyl-1H-pyrazole with imidazolidine derivatives under controlled conditions. The reaction often requires specific catalysts and solvents to achieve high yields and purity levels. Industrially, these methods are scaled up using continuous flow reactors to enhance efficiency and product consistency.
Chemical Properties
The compound features a carbonyl group (C=O) adjacent to the imidazolidine ring, which is crucial for its reactivity and biological interactions. The presence of the pyrazole moiety enhances its potential as a building block for further chemical modifications.
Biological Applications
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It can bind to specific active sites of enzymes, blocking their activity through hydrogen bonding and hydrophobic interactions. This mechanism makes it a candidate for developing drugs targeting various diseases, including cancer and inflammatory conditions .
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. The dual functionality of the imidazolidine and pyrazole structures may confer synergistic effects that enhance their anticancer activity. Research into molecular hybrids containing this compound has demonstrated promising results in inhibiting tumor growth in preclinical models .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .
Industrial Applications
Beyond its pharmaceutical potential, this compound is also being investigated for use in the development of new materials and catalysts. Its unique chemical structure allows for the design of novel compounds with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Commonly used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness
What sets 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide apart is its unique combination of imidazolidine and pyrazole moieties, which may confer synergistic effects in its biological activity. This dual functionality can enhance its potential as a therapeutic agent .
Biological Activity
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting case studies that demonstrate its efficacy.
Chemical Structure
The compound features an imidazolidine core linked to a pyrazole moiety, which is known for its diverse pharmacological properties. The specific structure can be represented as follows:
Where the exact molecular formula can be determined through experimental methods such as NMR and mass spectrometry.
Biological Activity Overview
Research has indicated that compounds with a pyrazole structure often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
A recent study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HCT116 and MCF7, with IC50 values indicating effective inhibition at low concentrations (Table 1).
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| This compound | MCF7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
Case Study: Aurora-A Kinase Inhibition
The compound's mechanism of action involves the inhibition of Aurora-A kinase, a critical regulator of cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that treatment with the compound results in significant reductions in cell viability, confirming its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.
The anti-inflammatory activity is primarily attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In animal models, administration of the compound resulted in reduced swelling and pain, indicating its potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of pyrazole derivatives with carboxamide precursors. Key steps include activating the pyrazole ring (e.g., using 4-phenyl-1H-pyrazole) with ethylenediamine derivatives under reflux in polar aprotic solvents like DMF or DMSO. Reaction optimization should focus on temperature control (80–120°C), catalyst selection (e.g., triethylamine for deprotonation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (>60%) are achievable by monitoring intermediates via TLC and adjusting stoichiometric ratios .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are spectral contradictions resolved?
- Methodological Answer : Confirmatory techniques include:
- ¹H/¹³C-NMR : Assign peaks for the imidazolidine carbonyl (δ 165–170 ppm), pyrazole protons (δ 7.2–8.1 ppm), and ethyl linker (δ 3.5–4.0 ppm).
- FT-IR : Validate carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance).
Contradictions (e.g., unexpected splitting in NMR) may arise from stereochemical impurities; resolve via recrystallization or chiral HPLC .
Q. How can researchers differentiate this compound from structurally similar analogs during characterization?
- Methodological Answer : Use mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺) and fragment patterns. Compare with analogs by analyzing substituent-specific signals:
- The 4-phenylpyrazole moiety generates distinct UV-Vis absorption at 260–280 nm.
- 2D NMR (COSY, HSQC) clarifies connectivity between the imidazolidine core and ethyl-pyrazole side chain, distinguishing it from pyrazoline or triazole analogs .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability. Use B3LYP/6-31G(d) basis sets for geometry optimization.
- Molecular Docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Prioritize targets based on pyrazole’s known anti-inflammatory and kinase-inhibitory roles.
- MD Simulations : Evaluate binding stability (RMSD < 2 Å over 50 ns) and free energy (MM-PBSA) to rank affinity .
Q. How can researchers address contradictions in reported biological activity data (e.g., in vitro efficacy vs. in vivo toxicity)?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify toxic metabolites (e.g., reactive intermediates from imidazolidine oxidation).
- Dose-Response Studies : Establish therapeutic indices (TI > 10) by comparing IC₅₀ (cell viability assays) and LD₅₀ (acute toxicity in rodents).
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to detect unintended kinase inhibition .
Q. What strategies are recommended for analyzing stereochemical purity in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients (85:15 v/v) to resolve enantiomers.
- X-Ray Crystallography : Determine absolute configuration via single-crystal diffraction (Mo-Kα radiation, resolution < 0.8 Å).
- CD Spectroscopy : Correlate Cotton effects (e.g., positive ellipticity at 220 nm) with R/S configurations .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Analog Library Synthesis : Modify the pyrazole’s 4-phenyl group (e.g., halogenation, methoxy substitution) and the ethyl linker (e.g., branching, heteroatom insertion).
- In Silico SAR : Train QSAR models using descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bond donors/acceptors.
- Biological Assays : Prioritize analogs with improved COX-2 inhibition (IC₅₀ < 1 µM) and reduced hERG channel binding (patch-clamp assays) .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to assess light-induced decomposition.
- Thermal Analysis : DSC/TGA identifies melting points and decomposition thresholds (>200°C suggests solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
